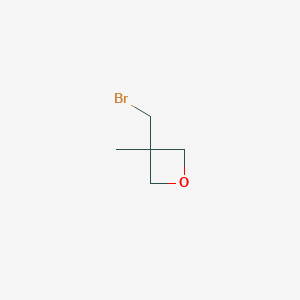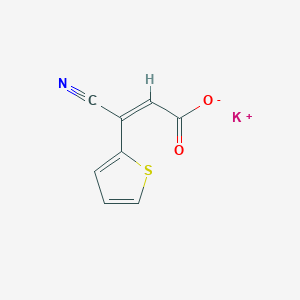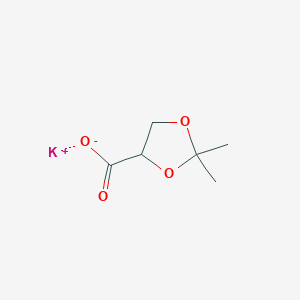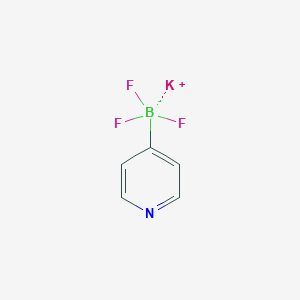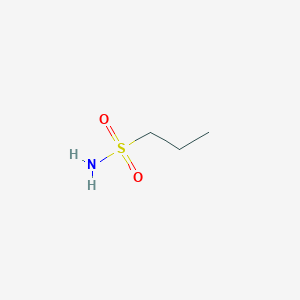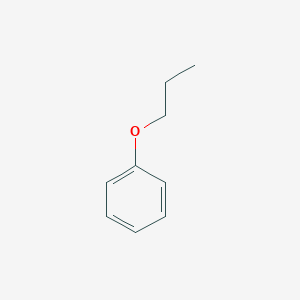
tert-Butyl (2-cyanopropan-2-yl)carbamate
Descripción general
Descripción
“tert-Butyl (2-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-cyanopropan-2-yl)carbamate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) . Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (2-cyanopropan-2-yl)carbamate” is 184.24 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 62.1 Ų .Aplicaciones Científicas De Investigación
Chemoselective N-tert-Butoxycarbonylation Reagent
Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a green and chemoselective N-tert-butoxycarbonylation reagent. It demonstrates remarkable effectiveness in selectively protecting aromatic and aliphatic amines. The reaction proceeds under mild, environmentally friendly conditions, yielding high yields within just one hour. Additionally, the Boc carrier is easily recyclable, making it promising for industrial production .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Application: In organic synthesis, this compound participates in the palladium-catalyzed synthesis of N-Boc-protected anilines. By using tert-butyl carbamate, chemists can efficiently introduce Boc (tert-butoxycarbonyl) protecting groups onto aromatic amines. These protected anilines serve as versatile intermediates in various synthetic pathways .
Tetrasubstituted Pyrrole Synthesis
Application: tert-Butyl (2-cyanopropan-2-yl)carbamate plays a crucial role in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity allows for the construction of complex pyrrole frameworks, which find applications in medicinal chemistry and materials science .
Skin Permeation Studies
Application: Researchers utilize tert-butyl (2-cyanopropan-2-yl)carbamate in skin permeation studies. Its Log Kp (skin permeation coefficient) of -6.68 cm/s indicates its ability to penetrate the skin. Understanding skin permeation properties is crucial for designing transdermal drug delivery systems.
CNS Permeability
Application: This compound exhibits blood-brain barrier (BBB) permeability, making it relevant for central nervous system (CNS) drug development. Its high gastrointestinal (GI) absorption further enhances its potential as a CNS-active compound.
Chemical Reagent and Organic Building Block
Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a valuable chemical reagent and organic building block. Researchers can incorporate it into diverse synthetic routes to access more complex molecules. Its solubility in polar solvents like methylene chloride and chloroform facilitates its use in various reactions .
Propiedades
IUPAC Name |
tert-butyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXCVOTKUOLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-cyanopropan-2-yl)carbamate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



